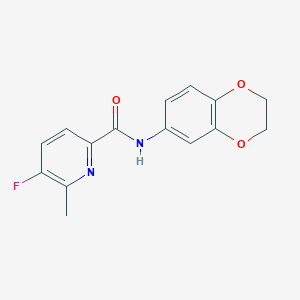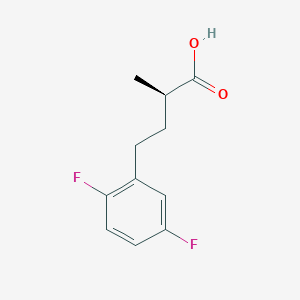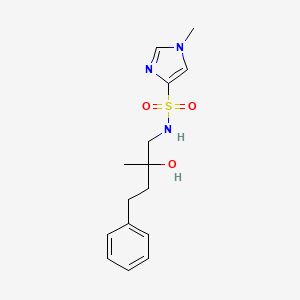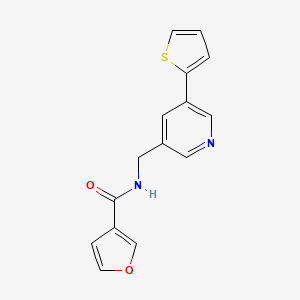![molecular formula C15H17N5O3S B2457720 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile CAS No. 2097861-50-0](/img/structure/B2457720.png)
4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile is an organic compound characterized by its complex structure. This compound encompasses a blend of diverse functional groups including a triazole ring, pyrrolidine, sulfonamide, and benzonitrile moiety. It's recognized for its potential in various fields such as medicinal chemistry, organic synthesis, and material science due to its unique chemical properties and the versatility afforded by its functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile typically involves a multi-step synthesis process:
Formation of the Triazole Ring: : A click reaction, often between an azide and an alkyne, under copper(I) catalysis to form the 1,2,3-triazole ring.
Functionalization of Pyrrolidine: : This step could involve the preparation of N-substituted pyrrolidines using nucleophilic substitution reactions.
Sulfonylation: : Introduction of the sulfonyl group via a sulfonation reaction, usually involving sulfonyl chlorides.
Final Assembly: : The triazole, pyrrolidine, and benzonitrile moieties are combined through nucleophilic substitution or coupling reactions under appropriate conditions.
Industrial Production Methods
Industrial production might rely on optimization of each step to ensure high yield and purity. Methods include:
Catalytic Efficiency: : Using advanced catalysts to improve reaction rates and selectivity.
Batch vs. Continuous Processes: : Evaluating the scalability of batch versus continuous flow chemistry to maximize efficiency and minimize waste.
Purification Techniques: : Implementing high-performance liquid chromatography (HPLC) and crystallization techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound may undergo oxidation at the methoxymethyl group, potentially forming aldehydes or carboxylic acids.
Reduction: : Reduction reactions could target the nitrile group to form primary amines.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl or benzonitrile groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Nucleophiles like sodium alkoxides or ammonia under basic conditions.
Major Products
Oxidation: : Aldehydes or carboxylic acids.
Reduction: : Primary amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile finds applications across various fields:
Chemistry: : Utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules.
Biology: : Functions as a probe for studying biochemical pathways involving triazoles and sulfonyl-containing compounds.
Medicine: : Potential therapeutic applications due to its structural complexity, serving as a lead compound for drug development targeting specific enzymes or receptors.
Industry: : Used in the development of novel materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism by which 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile exerts its effects can be understood through its interactions at the molecular level:
Molecular Targets: : It might interact with specific enzymes, receptors, or nucleic acids, influencing various biological pathways.
Pathways Involved: : The presence of the triazole ring suggests potential interactions with metalloproteins, while the sulfonyl group might engage in hydrogen bonding or electrostatic interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with other similar compounds highlights its uniqueness:
Similar Compounds: : Other triazole-containing molecules, sulfonyl derivatives, and benzonitrile compounds.
Uniqueness: : The combination of these specific functional groups in 4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile imparts unique reactivity and potential biological activity compared to compounds containing only one or two of these functional groups.
Similar Compounds
Triazole-containing molecules: : 1H-1,2,3-Triazole derivatives used in various pharmaceutical applications.
Sulfonyl derivatives: : Compounds like sulfonylureas used in diabetes treatment.
Benzonitrile compounds: : Known for their applications in organic synthesis and material science.
That should cover it—what a mouthful! Got any more deep dives you'd like to take?
Eigenschaften
IUPAC Name |
4-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-23-11-13-9-20(18-17-13)14-6-7-19(10-14)24(21,22)15-4-2-12(8-16)3-5-15/h2-5,9,14H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYVXRGSABEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2457640.png)

![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2457643.png)





![5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2457654.png)
![1-(Chloromethyl)-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B2457655.png)
![4-(4-fluorophenyl)-1-methyl-6-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457657.png)

